

CHR-6494 solubility in DMSO and other organic solvents.

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Compound of Interest

Compound Name: CHR-6494

Cat. No.: B606661

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Application Notes and Protocols: CHR-6494

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHR-6494 is a potent and selective small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase essential for proper mitotic progression.[1][2][3] Haspin's primary substrate is Histone H3, which it phosphorylates at threonine 3 (H3T3ph).[4] This phosphorylation event is a critical signal for the recruitment of the Chromosomal Passenger Complex (CPC) to the centromeres during mitosis. Inhibition of Haspin by **CHR-6494** disrupts the localization of the CPC, leading to defects in chromosome alignment, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[5] These application notes provide detailed information on the solubility of **CHR-6494** in various organic solvents and protocols for its use in research settings.

Solubility of CHR-6494

The solubility of **CHR-6494** has been determined in several common laboratory solvents. The following table summarizes the available quantitative and qualitative solubility data. It is recommended to use freshly opened, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO. For challenging dissolutions, gentle warming (e.g., to 37°C) and sonication can be employed to facilitate the process.

Solvent	Concentration (mg/mL)	Molar Equivalent (mM)	Notes
Dimethyl Sulfoxide (DMSO)	58	198.39	Soluble to 100 mM. Hygroscopic DMSO can reduce solubility.
50	171.03	Sonication is recommended.	
25	85.52		
Dimethylformamide (DMF)	12.5	42.76	
Ethanol	Insoluble or ≤ 0.25	≤ 0.85	Generally considered insoluble.
Water	Insoluble	Insoluble	
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5	≥ 8.55	Clear solution for in vivo formulation.
10% DMSO + 90% Corn Oil	Not specified	Not specified	Formulation for in vivo use.
Methanol	Data not available	Data not available	
Isopropanol	Data not available	Data not available	
Acetonitrile	Data not available	Data not available	

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **CHR-6494** in DMSO, a common starting point for in vitro cell-based assays.

Materials:

- **CHR-6494** powder (MW: 292.34 g/mol)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **CHR-6494** needed:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)} \times 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} \times 0.001 \text{ L} \times 292.34 \text{ g/mol} \times 1000 \text{ mg/g} = 2.9234 \text{ mg}$
- Weigh the compound: Carefully weigh out approximately 2.92 mg of **CHR-6494** powder and place it into a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the **CHR-6494** powder.
- Dissolve the compound: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol 2: General Protocol for Solubility Determination (Shake-Flask Method)

This protocol provides a generalized workflow for determining the solubility of **CHR-6494** in a specific organic solvent.

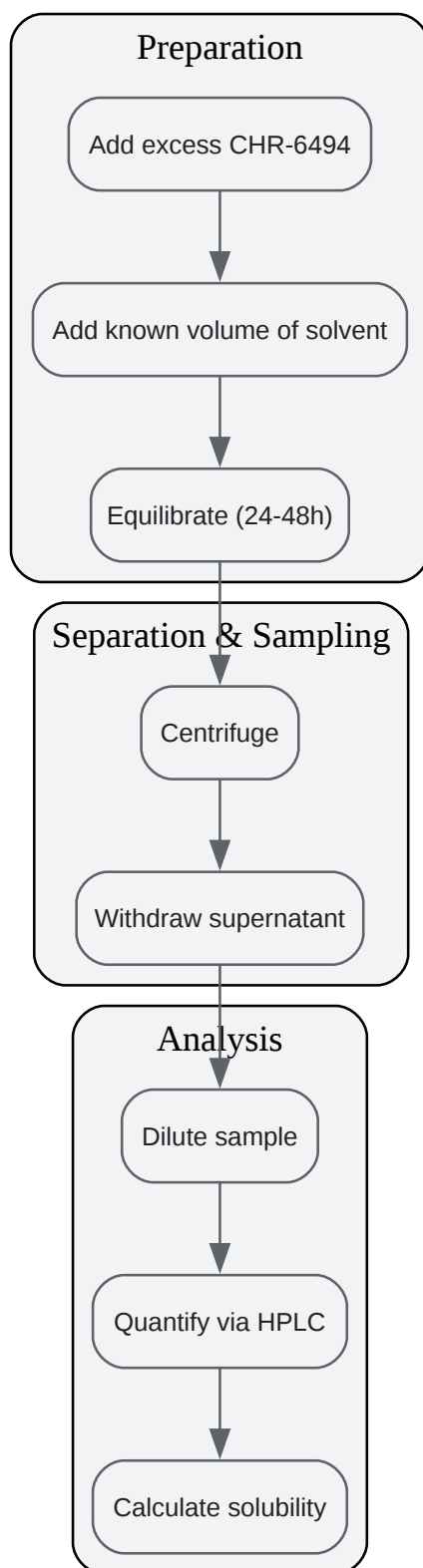
Materials:

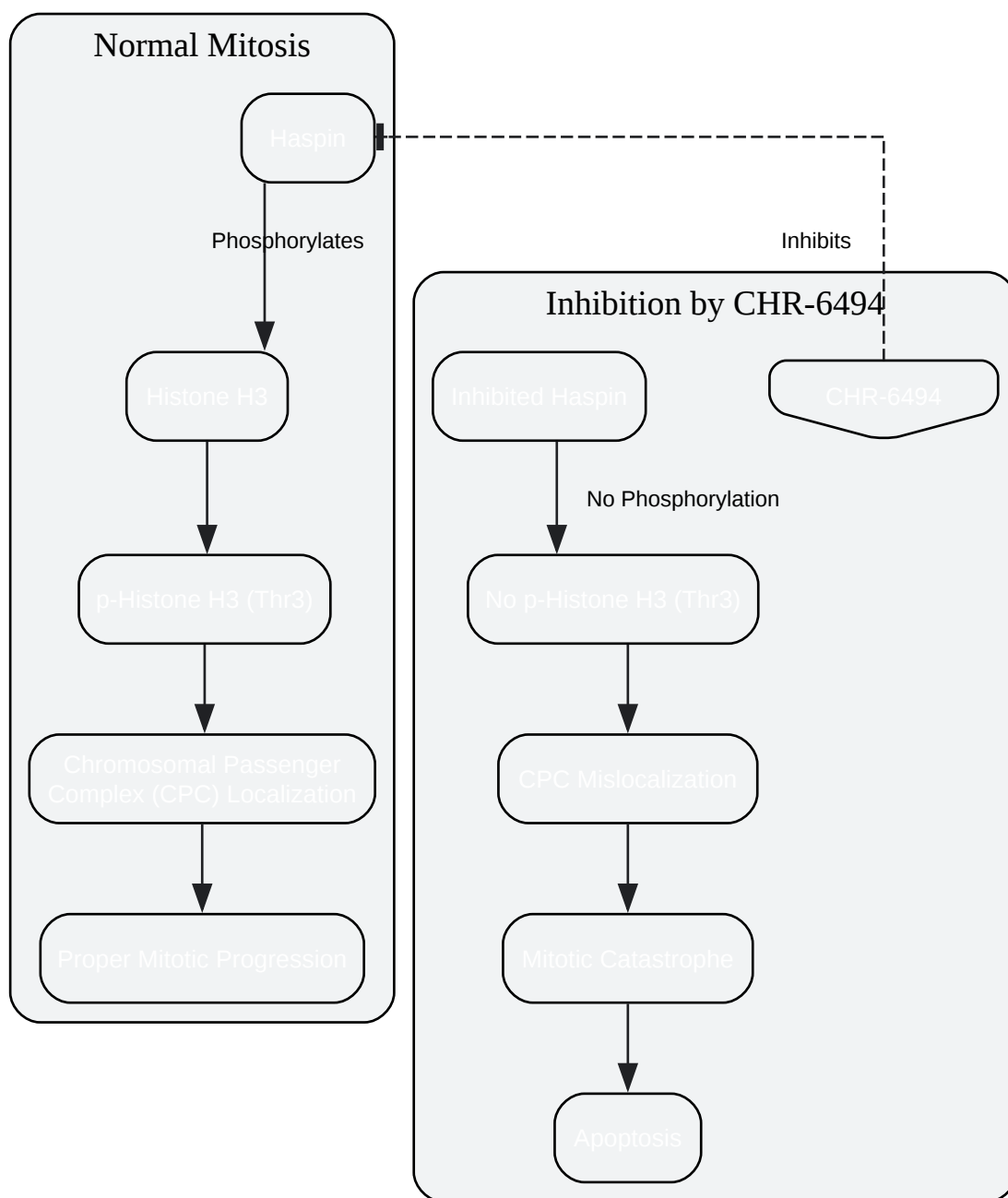
- **CHR-6494** powder
- Selected organic solvent(s)
- Small glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Analytical balance

Procedure:

- Prepare a saturated solution: Add an excess amount of **CHR-6494** powder to a glass vial. The exact amount should be more than what is expected to dissolve.
- Add solvent: Add a known volume of the desired organic solvent to the vial.
- Equilibrate: Tightly cap the vial and place it on an orbital shaker or vortex mixer at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separate solid from solution: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
- Sample the supernatant: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
- Dilute the sample: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration: Analyze the diluted sample using a calibrated HPLC or other analytical method to determine the concentration of **CHR-6494**.
- Calculate solubility: Back-calculate the original concentration in the supernatant to determine the solubility of **CHR-6494** in the tested solvent.





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